1-Ethyl-4,4-dimethylcyclohexane-1-carboxylic acid
Description
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
1-ethyl-4,4-dimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2/c1-4-11(9(12)13)7-5-10(2,3)6-8-11/h4-8H2,1-3H3,(H,12,13) |
InChI Key |
XLMWQXRXEOKNRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(CC1)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Claisen Condensation and Alkylation
A two-step approach involves Claisen condensation of ethyl acetoacetate with 4,4-dimethylcyclohexanone to form a β-keto ester intermediate. Alkylation with ethyl iodide in the presence of sodium hydride (NaH) introduces the ethyl group at the α-position. Subsequent decarboxylation under acidic conditions yields this compound. This method, however, faces challenges in regioselectivity, with competing alkylation at the methyl groups leading to byproducts.
Reaction Scheme:
$$
\text{4,4-Dimethylcyclohexanone} + \text{CH}3\text{COCOOEt} \xrightarrow{\text{NaOEt}} \text{β-keto ester} \xrightarrow{\text{C}2\text{H}5\text{I}} \text{Alkylated intermediate} \xrightarrow{\text{H}3\text{O}^+} \text{this compound}
$$
Catalytic Hydrogenation of Unsaturated Intermediates
Building on tranexamic acid synthesis, ethyl 4-cyano-4-ethylcyclohex-3-ene-1-carboxylate is prepared via nucleophilic cyanide addition to 4-ethyl-4-methylcyclohexanone. Dehydration with POCl₃/pyridine yields the α,β-unsaturated nitrile ester, which undergoes saponification to the carboxylic acid. Hydrogenation over Raney nickel at 35–40°C and 5 kg/cm² pressure saturates the double bond and reduces the nitrile to an aminomethyl group. Further hydrogenation with palladium on carbon (Pd/C) in aqueous methanol yields the target compound.
Key Conditions:
- Catalyst: Raney Ni (5 kg/cm² H₂, 35–40°C)
- Saponification: Methanolic KOH, 70°C, 4 hours
- Final Hydrogenation: Pd/C (10%), RT, 2 kg/cm² H₂
Advanced Catalytic and Solvent-Free Methods
Functionalized Silica Catalysts
Fe₃O₄@SiO₂@(CH₂)₃–urea–benzoic acid, a magnetically recoverable catalyst, facilitates solvent-free synthesis of cyclohexane derivatives. In a model reaction, 5,5-dimethylcyclohexane-1,3-dione condenses with ethyl acetoacetate and ammonium acetate under catalysis to form hexahydroquinoline intermediates. Adapting this protocol, the ethyl and dimethyl groups are introduced via Michael addition, followed by carboxylation using CO₂ under pressure.
Advantages:
Carboxylation via Kolbe–Schmitt Reaction
Direct carboxylation of 1-ethyl-4,4-dimethylcyclohexane using supercritical CO₂ at 100–120°C and 50–60 bar pressure introduces the carboxylic acid group. This method avoids multi-step sequences but requires precise control of temperature and pressure to prevent decarboxylation.
Comparative Analysis of Synthetic Methods
Purification and Characterization
Crude this compound is purified via recrystallization from acetone-water (4:3 v/v), achieving >99% purity. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase confirms purity. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 1.0–1.1 ppm (dimethyl CH₃), and δ 12.1 ppm (carboxylic acid proton).
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4,4-dimethylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The ethyl and methyl groups can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.
Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a catalyst, while nitration can be achieved using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Ethyl-4,4-dimethylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound can be used in studies of metabolic pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-4,4-dimethylcyclohexane-1-carboxylic acid depends on its interactions with molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the cyclohexane ring provides hydrophobic interactions. These interactions can influence the compound’s binding to enzymes, receptors, and other biomolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 1-ethyl-4,4-dimethylcyclohexane-1-carboxylic acid and its analogs:
*Estimated molecular weight based on structural formula.
Key Comparative Analysis:
Steric and Electronic Effects: The ethyl and methyl groups in the target compound increase steric hindrance and hydrophobicity compared to the smaller 4,4-dimethyl analog . Fluorine substituents (in the difluoro analog) enhance acidity due to their electron-withdrawing nature, making the compound more reactive in nucleophilic environments .
Biological Relevance: Acetamido derivatives (e.g., 1-acetamido-4,4-dimethylcyclohexane-1-carboxylic acid) are notable for their amide bonds, which are critical in peptide mimetics and enzyme inhibitor design . The difluoro analog may exhibit improved metabolic stability in drug candidates due to fluorine’s resistance to oxidation .
Synthetic Utility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
